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Compound of Interest

Compound Name: OXA 06 dihydrochloride

Cat. No.: B1191921

Get Quote

Executive Summary: The Specialist vs. The
Workhorse[1]
In the landscape of Rho-associated protein kinase (ROCK) inhibition, the choice between OXA
06 dihydrochloride and Y-27632 represents a decision between next-generation precision and

historical robustness.[1][2]

Y-27632 is the industry "workhorse."[1][2] It is the most cited ROCK inhibitor, universally

used in stem cell passaging and cryopreservation. However, its lower potency requires high

working concentrations (10–50 µM), increasing the risk of off-target effects on kinases like

PKC, PKA, and MSK1.[1]

OXA 06 dihydrochloride is the "specialist."[1] It acts as a highly potent, ATP-competitive

inhibitor with an IC50 of ~10 nM (approx.[1] 25-fold more potent than Y-27632).[1][2][3] It is

the superior choice for mechanistic studies requiring "clean" signaling dissection, particularly

in cancer migration and cytoskeletal dynamics, where off-target noise must be minimized.[1]

Verdict: Use Y-27632 for routine cell culture maintenance and survival (e.g., iPSC passaging).

[1] Use OXA 06 for precise signal transduction assays, phenotype characterization, and when
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Y-27632 toxicity or off-target activity is a confounding factor.[1]

Chemical & Pharmacological Profiles[1][2][3][4]
Comparative Specifications
The following table synthesizes the physicochemical and inhibitory data for both compounds.

Feature OXA 06 Dihydrochloride Y-27632 Dihydrochloride

Primary Target
ROCK1 / ROCK2 (ATP-

competitive)

ROCK1 / ROCK2 (ATP-

competitive)

Potency (IC50) ~10 nM (High Potency)
~220–800 nM (Moderate

Potency)

Working Conc. 100 nM – 300 nM 10 µM – 50 µM

Selectivity Profile
High.[1][2][3] Minimal off-target

activity at 200 nM.[1][2]

Moderate. Inhibits PRK2,

MSK1, PKC at >10 µM.[1]

Solubility DMSO (100 mM)
Water (100 mM), DMSO (100

mM)

Chemical Class
Pyrrolo[2,3-b]pyridine

derivative
Pyridine derivative

Primary Application
Mechanistic signaling, invasion

assays, low-dose studies.[1][2]

Stem cell survival,

cryopreservation, routine

passaging.[1]

Mechanism of Action
Both compounds function as ATP-competitive inhibitors.[1][2] They bind to the ATP-binding

pocket of the ROCK kinase domain, preventing the phosphorylation of downstream effectors

such as MYPT1 (Myosin Phosphatase Target Subunit 1) and LIMK (LIM Kinase).[1] This

blockade inhibits actin stress fiber formation and actomyosin contractility.[1]

Visualization: ROCK Signaling Pathway & Inhibitor Action
The following diagram illustrates the canonical ROCK pathway and the intervention points.
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Caption: ROCK activation promotes contractility via MYPT1 inhibition and LIMK activation.[1][2]

OXA 06 and Y-27632 competitively bind the ROCK kinase domain, halting these downstream

cascades.[1]

Potency & Selectivity Analysis
The Potency Gap
Experimental data consistently demonstrates a ~25-fold potency advantage for OXA 06.[1][3]
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Y-27632: To achieve >95% inhibition of ROCK activity in cell-free assays, concentrations of

roughly 10 µM are required.[1][2][3]

OXA 06: The same level of inhibition is achieved at ~200–300 nM.[1]

Why this matters: In drug development and mechanistic research, "dose creep" is a significant

source of artifact. Using Y-27632 at 10–50 µM increases the likelihood of binding to kinases

with similar ATP pockets (homology cross-reactivity).[1][2]

Selectivity and Off-Target Effects
Selectivity is the primary scientific argument for switching to OXA 06.[1]

Y-27632 Issues: At effective concentrations (10 µM), Y-27632 has been documented to

inhibit PKC (Protein Kinase C), cAMP-dependent protein kinase (PKA), and MSK1.[1][2] This

complicates data interpretation when studying pathways where these kinases intersect with

Rho signaling.[1]

OXA 06 Advantage: Kinase profiling (e.g., ProfilerPro kits) indicates that at its working

concentration (200 nM), OXA 06 exhibits a significantly cleaner profile, sparing major off-

targets that Y-27632 affects.[1] This makes OXA 06 the superior reagent for validating that a

phenotype is strictly ROCK-dependent.[1][2]

Experimental Protocols
Reconstitution and Storage
Trustworthiness Check: OXA 06 is strictly DMSO-soluble. Do not attempt to dissolve directly in

aqueous media, or precipitation will occur.[1]
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Step OXA 06 Dihydrochloride Y-27632 Dihydrochloride

Solvent DMSO (anhydrous)
Water or PBS (preferred),

DMSO

Stock Conc. 10 mM 10 mM or 100 mM

Storage
-20°C (aliquoted, avoid freeze-

thaw)

-20°C (stable); +4°C (short

term)

Stability ~6 months at -20°C >1 year at -20°C

Application Workflow: Inhibition of Cell Migration
This protocol is designed for a standard scratch-wound or Transwell migration assay to assess

ROCK dependency.[1][2]

Objective: Compare the efficacy of OXA 06 vs. Y-27632 in halting cancer cell migration.

Cell Seeding: Seed cells (e.g., PANC-1, NSCLC lines) to reach 70-80% confluence.

Starvation (Optional): Serum-starve for 12–24 hours to synchronize the cell cycle.

Inhibitor Preparation:

OXA 06: Dilute 10 mM DMSO stock 1:33,000 into media for a final 300 nM concentration.

Y-27632: Dilute 10 mM aqueous stock 1:1,000 into media for a final 10 µM concentration.

Control: DMSO vehicle control matching the OXA 06 volume.

Incubation: Pre-treat cells for 1 hour prior to the migration stimulus (e.g., scratch or

chemoattractant addition).[1]

Assay Readout: Measure gap closure or invaded cells after 24 hours.

Validation (Western Blot): Lyse a parallel set of wells. Probe for p-MYPT1 (Thr853) or p-

Cofilin.[1][2]
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Success Criteria: OXA 06 at 300 nM should show equal or greater reduction in p-MYPT1

compared to Y-27632 at 10 µM.[1][2]

Visualization: Experimental Decision Workflow
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Caption: Decision tree for selecting the appropriate ROCK inhibitor based on experimental

intent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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